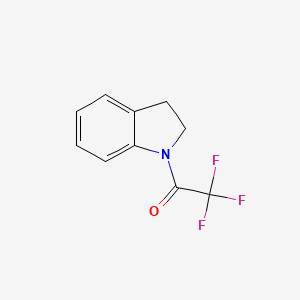

2,2,2-Trifluoro-1-indolinylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,2,2-Trifluoro-1-indolinylethan-1-one is a chemical that features both the indoline and ketone functional groups, with the addition of trifluoromethyl groups. This structure suggests that the compound could be of interest in various chemical and pharmacological applications due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a silver triflate-catalyzed tandem hydroamination/hydroarylation cascade has been used to generate 1'-allylspiro[indene-1,2'-indolin]-3'-ones from related starting materials, such as 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones. This method is noted for its mild reaction conditions and its ability to produce highly functionalized spiro-targets with high yield . Although not the exact compound , this synthesis route could potentially be adapted for the synthesis of 2,2,2-Trifluoro-1-indolinylethan-1-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-indolinylethan-1-one would likely exhibit characteristics typical of indoline derivatives, which include a bicyclic framework consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group would add significant electronegativity to the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving indoline derivatives can be quite diverse. The presence of a trifluoromethyl group in the compound could facilitate nucleophilic cyclization reactions, as seen in the synthesis of indoline derivatives from 1-trifluoromethylvinyl compounds . These reactions often involve intramolecular attacks that lead to the formation of new rings, which could be a relevant reaction pathway for the synthesis or further functionalization of 2,2,2-Trifluoro-1-indolinylethan-1-one.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,2,2-Trifluoro-1-indolinylethan-1-one are not detailed in the provided papers, we can infer that the trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point, stability, and reactivity. The indoline moiety is known to be a privileged structure in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds.

Wissenschaftliche Forschungsanwendungen

1. Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol

- Methods of Application: The lipase LIP showed high enantioselectivity (E => 100) and reactivity in the alcoholysis of the chloroacetyl ester of the title compound .

- Results: The study demonstrated the potential of lipase LIP in achieving optical resolution of (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol .

2. Synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole Compounds

- Application Summary: This research focused on the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates .

- Methods of Application: The synthesis was achieved by using I2/KI in excellent yields without any purification .

- Results: The study provided a fast and convenient method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .

3. Synthesis of Fluorinated Polymers

- Application Summary: This research focused on the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .

- Results: The study provided a fast and convenient method for the synthesis of new fluorinated polymers .

4. Biological Potential of Indole Derivatives

- Application Summary: This research reviewed the biological potential of indole derivatives, which have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

- Methods of Application: The study involved a comprehensive review of the literature on the biological activities of indole derivatives .

- Results: The study revealed that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Synthesis of 3-Trifluoromethyl-3-phenyldiazirine

- Application Summary: This research focused on the synthesis of 3-trifluoromethyl-3-phenyldiazirine .

- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .

- Results: The study provided a fast and convenient method for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .

6. Synthesis of 2,2,2-Trifluoro-1-morpholinoethanone

- Application Summary: This research focused on the synthesis of 2,2,2-Trifluoro-1-morpholinoethanone .

- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .

- Results: The study provided a fast and convenient method for the synthesis of 2,2,2-Trifluoro-1-morpholinoethanone .

Safety And Hazards

While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZSUAIVBOFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402926 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-indolinylethan-1-one | |

CAS RN |

90732-28-8 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.